BenchChemオンラインストアへようこそ!

benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

asymmetric synthesis chiral building block dihydropyridone

Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 919366-32-8) is a non-aromatic dihydropyridone derivative featuring a benzyl carbamate (Cbz) N-protecting group and a chiral 2-ethyl substituent. It belongs to the 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate class, which has been validated as a key synthetic intermediate in the preparation of FabI (enoyl-ACP reductase) inhibitors with potent anti-staphylococcal activity.

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 919366-32-8
Cat. No. B1504317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
CAS919366-32-8
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H17NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3
InChIKeyUEEHKOIVROOWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 919366-32-8): Strategic Sourcing Guide for a Chiral Dihydropyridone Building Block


Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 919366-32-8) is a non-aromatic dihydropyridone derivative featuring a benzyl carbamate (Cbz) N-protecting group and a chiral 2-ethyl substituent. It belongs to the 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate class, which has been validated as a key synthetic intermediate in the preparation of FabI (enoyl-ACP reductase) inhibitors with potent anti-staphylococcal activity [1]. The compound's structural characteristics—specifically the ethyl substituent generating a stereogenic center at C-2 and the benzyl ester protecting group—define its utility profile and differentiate it from close structural analogs in the same dihydropyridone series.

Why Generic Substitution of Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Fails: Structural Nuances That Dictate Synthetic Utility


Within the 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate family, even minor structural modifications produce substantial differences in downstream reactivity, stereochemical outcomes, and target-binding profiles. The 2-ethyl substituent on CAS 919366-32-8 introduces a stereogenic center that is absent in the unsubstituted benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 185847-84-1), directly impacting enantioselective synthesis pathways. The benzyl ester (Cbz) protecting group offers orthogonal deprotection compatibility (hydrogenolysis) distinct from tert-butyl (Boc) or ethyl ester analogs, which require acidic or basic cleavage conditions respectively. In the FabI inhibitor synthesis reported by Kitagawa et al., the 2-alkyl substituent is installed via Grignard addition to 4-methoxypyridine, and the nature of this substituent (methyl, ethyl, or higher alkyl) dictates the steric environment for the subsequent aldol condensation at the 3-position, ultimately determining the potency of the final 4-pyridone derivatives [1]. Substituting a 2-methyl or 2-unsubstituted analog therefore alters the entire structure-activity trajectory, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 919366-32-8) Relative to Closest Analogs


Chiral Center at C-2 Enables Enantioselective Synthesis Not Possible with 2-Unsubstituted Analogs

The target compound bears an ethyl substituent at the 2-position of the dihydropyridone ring, creating a stereogenic center (C-2). In contrast, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 185847-84-1) is achiral at this position. The enantioselective addition of EtMgBr to 4-methoxypyridine—the key step that installs this 2-ethyl group—has been optimized to achieve enantiomeric excess (ee) values as high as 94% under appropriate chiral ligand conditions [1]. This chiral handle is essential for downstream diastereoselective transformations, including the aldol condensation at C-3 used to construct the full FabI inhibitor pharmacophore [2]. The unsubstituted analog cannot participate in stereocontrolled sequences at this position.

asymmetric synthesis chiral building block dihydropyridone

Cbz (Benzyl Ester) Protecting Group Offers Orthogonal Deprotection vs. Boc and Ethyl Ester Analogs

The benzyl carbamate (Cbz) group on the target compound can be cleaved by catalytic hydrogenolysis (H₂, Pd/C), conditions that are orthogonal to those required for tert-butyl carbamate (Boc) removal (acidic: TFA or HCl) or ethyl ester hydrolysis (basic or enzymatic). This orthogonal reactivity is critical in multi-step syntheses where other acid- or base-sensitive functional groups are present. The Kitagawa et al. FabI inhibitor synthesis specifically exploits the Cbz group to protect the dihydropyridone nitrogen during Grignard addition and subsequent aldol chemistry, with deprotection occurring at a late stage [1]. The tert-butyl analog (tert-butyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) would require acidic conditions incompatible with acid-sensitive intermediates in this pathway.

protecting group strategy orthogonal deprotection Cbz vs. Boc

Validated Synthetic Intermediate in Published FabI Inhibitor Program with Demonstrated Downstream Antibacterial Potency

The target compound corresponds to intermediate 3 (R = ethyl) in the synthetic scheme reported by Kitagawa et al. for 4-pyridone FabI inhibitors [1]. This intermediate was used to prepare a series of 3-substituted-4-pyridone derivatives, culminating in compound 7n, which exhibited strong FabI-inhibitory activity (IC₅₀ values in the sub-micromolar range against E. coli FabI) and potent antibacterial activity against Staphylococcus aureus [1]. This establishes a direct, literature-validated application pathway for CAS 919366-32-8 that is not documented for many other dihydropyridone building blocks. In contrast, the 2-unsubstituted analog (CAS 185847-84-1) or the 2-propyl analog (CAS 145100-54-5) are not associated with a published medicinal chemistry optimization program yielding a nanomolar-potency lead compound.

FabI inhibitor antibacterial Staphylococcus aureus

Predicted Physicochemical Profile (LogP, PSA, Rotatable Bonds) Differentiates from tert-Butyl and Ethyl Ester Analogs

The target compound has a predicted LogP of 2.07–2.43 (ACD/Labs, pH 5.5–7.4) and a topological polar surface area (PSA) of 46.61 Ų, with 4 freely rotatable bonds [1]. These values place it within favorable drug-like chemical space. The tert-butyl analog (tert-butyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) exhibits higher lipophilicity (estimated LogP increase of ~1.0–1.5 units due to the tert-butyl group), which may reduce aqueous solubility and alter pharmacokinetic profiles of downstream products. The ethyl ester analog lacks the benzyl chromophore, which can be advantageous for UV-based reaction monitoring during synthesis. These physicochemical differences directly impact purification strategy, analytical method development, and the drug-likeness of final compounds.

physicochemical properties LogP drug-likeness

Commercial Availability at Defined Purity Grades (95% and 98%) with Documented Storage Requirements

CAS 919366-32-8 is commercially available from multiple suppliers at standardized purity levels of 95% (e.g., AKSci, Shanghai Yuanye) and 98% (e.g., Leyan, MolCore), with recommended storage at 2–8 °C . This multi-sourced availability at defined purity grades provides procurement flexibility and supply chain redundancy not uniformly available for all close analogs. For instance, the 2-propyl analog (CAS 145100-54-5) and the 2-benzyl analog (CAS 150708-76-2) have fewer active commercial listings and less standardized purity specifications, introducing greater procurement risk and longer lead times for research programs dependent on these intermediates.

procurement specification purity grade storage condition

Limitations Caveat: Absence of Direct Head-to-Head Comparative Biological or Physicochemical Data for CAS 919366-32-8

It must be explicitly stated that the current public literature does not contain direct, head-to-head comparative studies (e.g., parallel IC₅₀ determinations, stability assays, or solubility measurements) in which CAS 919366-32-8 is quantitatively compared against its closest analogs under identical experimental conditions. The differentiation evidence presented above is derived from class-level inference based on the published FabI inhibitor synthetic route [1], predicted physicochemical properties from computational models, and commercial availability data. Investigators requiring rigorous quantitative comparator data for a specific application should consider commissioning a focused comparative study benchmarking this compound against its nearest structural analogs (e.g., CAS 185847-84-1, the 2-methyl homolog, and the tert-butyl ester variant) under their specific reaction or assay conditions.

data transparency evidence limitation procurement caveat

Optimal Application Scenarios for Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 919366-32-8)


Enantioselective Synthesis of Chiral 4-Pyridone FabI Inhibitors

This compound is the documented intermediate for preparing chiral 3-substituted-4-pyridone FabI inhibitors with potent anti-staphylococcal activity. The 2-ethyl chiral center, installed via enantioselective Grignard addition (up to 94% ee), controls the stereochemical outcome of the subsequent aldol condensation at C-3, which is critical for achieving the FabI-inhibitory IC₅₀ and antibacterial MIC values reported for the lead compound 7n [1]. Research groups pursuing FabI-targeted antibacterial drug discovery should prioritize this specific intermediate over achiral or alternatively substituted analogs.

Multi-Step Synthesis Requiring Orthogonal N-Protecting Group Strategy

In synthetic sequences where acid- or base-labile functional groups are present—such as silyl ethers, acetals, or base-sensitive esters—the Cbz protecting group on this compound enables late-stage deprotection under neutral hydrogenolysis conditions, orthogonal to Boc (acidic) or ethyl ester (basic) cleavage. This is particularly valuable in the FabI inhibitor synthesis reported by Kitagawa et al., where the Cbz group remains intact through Grignard addition and aldol chemistry [1]. Medicinal chemistry groups designing multi-step routes with sensitive intermediates should select this compound over the Boc or ethyl ester analogs.

Procurement for Academic or Industrial Medicinal Chemistry Building Block Libraries

With documented utility in a published lead optimization program, multi-source commercial availability at 95–98% purity, and defined storage conditions (2–8 °C), CAS 919366-32-8 is a lower-risk procurement choice for building block libraries compared to structurally similar dihydropyridones lacking published synthetic application data [1]. Compound management groups should favor this building block for diversity-oriented synthesis collections targeting antibacterial or enoyl-reductase enzyme families.

Comparative Benchmarking Studies for Dihydropyridone Intermediate Selection

Given the current absence of direct head-to-head comparative data, a recommended procurement scenario involves acquiring CAS 919366-32-8 alongside its closest analogs (e.g., CAS 185847-84-1, the 2-methyl homolog, and the tert-butyl ester variant) for a focused internal benchmarking study. Key parameters to compare include: (a) enantioselectivity in the Grignard addition step, (b) yield in the aldol condensation with 2,6-dichlorobenzaldehyde, (c) purity profile by HPLC, and (d) stability under accelerated storage conditions. Such a study would generate the direct comparative evidence needed for definitive intermediate selection in a specific drug discovery program.

Quote Request

Request a Quote for benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.